5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
CAS No.: 1701578-87-1
Cat. No.: VC2598889
Molecular Formula: C9H13N5O2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1701578-87-1 |
|---|---|
| Molecular Formula | C9H13N5O2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 5-[(1-propan-2-yltriazol-4-yl)methyl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C9H13N5O2/c1-5(2)14-4-6(12-13-14)3-7-8(15)11-9(16)10-7/h4-5,7H,3H2,1-2H3,(H2,10,11,15,16) |
| Standard InChI Key | BGPJPKNVFRGQJH-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(N=N1)CC2C(=O)NC(=O)N2 |
| Canonical SMILES | CC(C)N1C=C(N=N1)CC2C(=O)NC(=O)N2 |
Introduction
Structural Characterization
Molecular Identity
5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione is a heterocyclic organic compound with specific structural features that define its chemical behavior and potential applications. The compound is identified by several key parameters that allow for its precise classification within chemical databases and literature.
The compound is registered with CAS Number 1701578-87-1, providing a unique identifier within chemical substance databases. It possesses the molecular formula C9H13N5O2, indicating its elemental composition of 9 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 223.23 g/mol, placing it in the category of small molecules with potential drug-like properties.
Structural Components and Architecture
The chemical structure of 5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione comprises two principal heterocyclic moieties connected by a methylene bridge. This structural arrangement is central to understanding its chemical behavior and potential applications.
The first key structural component is the 1-(propan-2-yl)-1H-1,2,3-triazole group, which consists of a five-membered aromatic heterocycle containing three adjacent nitrogen atoms in positions 1, 2, and 3. This triazole ring is substituted at the N1 position with an isopropyl (propan-2-yl) group. The triazole moiety is known to confer specific properties including hydrogen bond acceptance, metabolic stability, and the ability to participate in diverse interactions with biological targets.
The second major component is the imidazolidine-2,4-dione ring system, also known as a hydantoin. This five-membered heterocycle contains two nitrogen atoms and features carbonyl groups at positions 2 and 4. The hydantoin structure is found in numerous bioactive compounds and pharmaceuticals, often contributing to favorable pharmacological profiles.
These two heterocyclic systems are connected via a methylene (-CH2-) linker, which joins the C4 position of the triazole to the C5 position of the imidazolidine-2,4-dione. This connecting bridge provides conformational flexibility between the two ring systems, potentially influencing the three-dimensional arrangement of the molecule and its interactions with potential biological targets.
Chemical Identifiers and Representations
Standard Nomenclature and Identifiers
The compound can be referenced using various standardized chemical identifiers that enable precise communication and database searching. These identifiers provide unambiguous ways to reference the molecular structure across different chemical platforms and literature resources.
The IUPAC name, 5-[(1-propan-2-yltriazol-4-yl)methyl]imidazolidine-2,4-dione, provides a systematic way to describe the chemical structure according to international chemical nomenclature standards. For database searching and computational chemistry applications, the Standard InChI notation "InChI=1S/C9H13N5O2/c1-5(2)14-4-6(12-13-14)3-7-8(15)11-9(16)10-7/h4-5,7H,3H2,1-2H3,(H2,10,11,15,16)" serves as a textual identifier that encodes the compound's structure in a machine-readable format.
Spectroscopic and Analytical Data
Mass Spectrometry Predictions
Mass spectrometry is a critical analytical technique for the identification and characterization of chemical compounds. Predicted mass spectrometry data for 5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione provides valuable information for analytical chemists working with this compound.
The compound exhibits characteristic mass-to-charge ratios (m/z) for various adduct ions that would be expected in mass spectrometric analysis. The protonated molecule [M+H]+ has a predicted m/z value of 224.11420, representing the addition of a proton to the neutral molecule . The sodium adduct [M+Na]+ shows a predicted m/z value of 246.09614, which corresponds to the association of the molecule with a sodium ion . Additional common adducts include the ammonium adduct [M+NH4]+ with m/z 241.14074 and the potassium adduct [M+K]+ with m/z 262.07008 .
In negative ionization mode, the deprotonated molecule [M-H]- is predicted to appear at m/z 222.09964, representing the loss of a proton from the neutral molecule . The [M+Na-2H]- adduct, formed by association with sodium and loss of two protons, shows a predicted m/z of 244.08159 .
Collision Cross Section Data
Collision cross section (CCS) values provide important information about the three-dimensional structure and gas-phase behavior of molecules, particularly in ion mobility spectrometry experiments. These values represent the average area of the molecule that would interact with buffer gas molecules during separation.
The predicted CCS values for various ionic species of the compound are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 224.11420 | 151.4 |
| [M+Na]+ | 246.09614 | 160.1 |
| [M+NH4]+ | 241.14074 | 155.4 |
| [M+K]+ | 262.07008 | 161.0 |
| [M-H]- | 222.09964 | 148.7 |
| [M+Na-2H]- | 244.08159 | 153.2 |
| [M]+ | 223.10637 | 151.2 |
| [M]- | 223.10747 | 151.2 |
These CCS values indicate that the sodium and potassium adducts ([M+Na]+ and [M+K]+) exhibit larger collision cross sections (160.1 Ų and 161.0 Ų, respectively) compared to the protonated molecule [M+H]+ (151.4 Ų) . This suggests that metal adduction causes a slight expansion of the molecular structure in the gas phase, potentially due to coordination effects or conformational changes induced by the metal ions.
Physical and Chemical Properties
General Physical Properties
5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione possesses physical properties that are characteristic of small heterocyclic organic compounds. With a molecular weight of 223.23 g/mol, it falls within the range of compounds that may exhibit drug-like characteristics according to Lipinski's rule of five.
The physical state of the compound at standard temperature and pressure is presumed to be a solid, which is typical for similar heterocyclic compounds containing multiple hydrogen bond donors and acceptors. The presence of both the triazole and imidazolidine-dione moieties contributes to the compound's potential for crystal formation through intermolecular hydrogen bonding and π-stacking interactions.
Chemical Reactivity
The chemical reactivity of this compound is influenced by the functional groups present in its structure. The triazole ring, being an aromatic heterocycle, is relatively stable under most conditions but can participate in various reactions typical of aromatic nitrogen heterocycles.
The imidazolidine-2,4-dione (hydantoin) moiety contains two amide functionalities that can undergo various reactions. The NH groups can act as hydrogen bond donors and may participate in deprotonation reactions under basic conditions. The carbonyl groups at positions 2 and 4 can function as hydrogen bond acceptors and may be susceptible to nucleophilic attack under certain conditions.
The methylene bridge connecting the two heterocyclic systems may serve as a site for potential functionalization, although it would generally be less reactive than other positions in the molecule. The isopropyl group attached to the triazole nitrogen provides a hydrophobic region in the molecule, potentially affecting solubility and membrane permeability.
Synthesis Considerations
Reaction Conditions
The reactions involved in synthesizing compounds of this type are typically carried out under mild conditions, often at room temperature or with slight heating. Common solvents for these reactions include ethanol, dichloromethane, or other aprotic solvents depending on the specific transformation being performed. The copper-catalyzed click reaction for triazole formation generally requires a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent.
Comparative Analysis
Comparison with Related Compounds
5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione belongs to a broader family of heterocyclic compounds that combine triazole and imidazolidine-dione functionalities. A related compound mentioned in the search results is 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione, which differs only in the substituent on the N1 position of the triazole ring (containing a 2-methoxyethyl group instead of an isopropyl group) .
This structural difference would likely result in altered physicochemical properties, particularly in terms of polarity, hydrogen bonding capacity, and lipophilicity. The 2-methoxyethyl group introduces an additional oxygen atom that can serve as a hydrogen bond acceptor, potentially increasing water solubility and changing the binding profile with biological targets compared to the isopropyl-substituted analog.
Comparison of these related structures could provide valuable insights into structure-activity relationships and the impact of specific substituents on the compound's properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume